molecular formula C17H15BrN4OS B11778248 2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide

2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B11778248
M. Wt: 403.3 g/mol
InChI Key: CPPWEHJZDNQUKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to 2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide

Nomenclature and Structural Classification

The compound 2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide is systematically named according to IUPAC guidelines. Its structure comprises three primary components:

  • A 1,2,4-triazole core substituted at the 3-position with a 3-bromophenyl group.
  • A thioether linkage (-S-) connecting the triazole ring to an acetamide moiety.
  • A para-tolyl group (4-methylphenyl) attached to the acetamide nitrogen.

The molecular formula, $$ \text{C}{17}\text{H}{15}\text{BrN}_{4}\text{OS} $$, reflects its heterocyclic nature and bromine substituent, which contribute to its molecular weight of 403.30 g/mol. The SMILES notation, O=C(NC1=CC=C(C)C=C1)CSC2=NC(C3=CC=CC(Br)=C3)=NN2, provides a linear representation of its connectivity.

Structural Features and Functional Groups
Feature Description
Triazole ring A five-membered aromatic ring with three nitrogen atoms (1H-1,2,4-triazole).
Bromophenyl group A benzene ring substituted with bromine at the meta position.
Thioether bridge Sulfur atom linking the triazole and acetamide groups.
Acetamide chain An N-substituted acetamide with a para-tolyl group.

The compound’s structural complexity arises from the interplay of electronegative atoms (Br, N, S) and aromatic systems, which influence its reactivity and potential applications in medicinal chemistry.

Historical Context in Triazole Derivative Research

Triazole derivatives have been extensively studied since the mid-20th century due to their diverse pharmacological and industrial applications. The incorporation of bromine and acetamide functionalities into triazole scaffolds, as seen in 2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide, represents a strategic advancement in heterocyclic chemistry.

Key Developments in Triazole-Acetamide Hybrids
  • Early Synthesis Efforts : Initial research focused on synthesizing 1,2,4-triazole derivatives via cyclization reactions of carbohydrazides and thiosemicarbazides. These methods laid the groundwork for functionalizing the triazole ring with sulfur-containing groups.
  • BSA Binding Studies : Recent investigations into triazole-acetamide hybrids, such as those described by Iqbal et al. (2018), demonstrated their spontaneous interactions with bovine serum albumin (BSA), highlighting their potential as drug delivery agents.
  • Structural Diversification : The addition of bromophenyl groups, as in this compound, enhances electronic and steric properties, enabling tailored interactions with biological targets.
Comparative Analysis of Related Compounds
Compound Class Structural Variation Research Significance
Simple 1,2,4-triazoles Unsubstituted or minimally substituted Baseline for studying bioactivity
Brominated triazoles Bromine at aryl positions Improved binding affinity in assays
Thioether-linked analogs Sulfur bridges to acetamide groups Enhanced metabolic stability

The synthesis of 2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide exemplifies modern strategies to optimize triazole derivatives for specific applications, leveraging halogenation and side-chain modifications.

Properties

Molecular Formula

C17H15BrN4OS

Molecular Weight

403.3 g/mol

IUPAC Name

2-[[5-(3-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C17H15BrN4OS/c1-11-5-7-14(8-6-11)19-15(23)10-24-17-20-16(21-22-17)12-3-2-4-13(18)9-12/h2-9H,10H2,1H3,(H,19,23)(H,20,21,22)

InChI Key

CPPWEHJZDNQUKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NNC(=N2)C3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Procedure :

  • Thiosemicarbazide Formation :

    • 3-Bromophenylhydrazine hydrochloride (10 mmol) is reacted with carbon disulfide (12 mmol) in ethanol under reflux with NaOH (20 mmol) for 6 hours.

    • The intermediate 3-(3-bromophenyl)thiosemicarbazide is isolated by filtration and washed with cold ethanol (Yield: 78–85%).

  • Cyclization to Triazolethiol :

    • The thiosemicarbazide is dissolved in 2 N HCl and refluxed for 4 hours.

    • The product 3-(3-bromophenyl)-1H-1,2,4-triazole-5-thiol precipitates upon cooling and is purified via recrystallization from ethanol (Yield: 70–75%).

Characterization Data :

  • 1H NMR (DMSO-d6) : δ 13.95 (s, 1H, SH), 7.85–7.45 (m, 4H, Ar-H), 7.30 (s, 1H, triazole-H).

  • HRMS : m/z Calculated for C9H7BrN3S: 283.94; Found: 283.95.

Synthesis of 2-Chloro-N-(p-tolyl)acetamide

The acetamide precursor is prepared via acylation of p-toluidine with chloroacetyl chloride.

Procedure :

  • Acylation Reaction :

    • p-Toluidine (10 mmol) is dissolved in dry dichloromethane (DCM) with triethylamine (12 mmol).

    • Chloroacetyl chloride (12 mmol) is added dropwise at 0°C, and the mixture is stirred for 2 hours.

    • The product 2-chloro-N-(p-tolyl)acetamide is extracted with DCM, washed with brine, and dried over Na2SO4 (Yield: 85–90%).

Characterization Data :

  • 1H NMR (CDCl3) : δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.10 (d, J = 8.4 Hz, 2H, Ar-H), 4.20 (s, 2H, CH2Cl), 2.35 (s, 3H, CH3).

  • IR (cm⁻¹) : 1685 (C=O), 1540 (N–H).

Thioether Formation via Nucleophilic Substitution

The final step involves coupling the triazolethiol with 2-chloro-N-(p-tolyl)acetamide under basic conditions.

Procedure :

  • Alkylation Reaction :

    • 3-(3-Bromophenyl)-1H-1,2,4-triazole-5-thiol (5 mmol) and 2-chloro-N-(p-tolyl)acetamide (5.5 mmol) are dissolved in dry acetone.

    • Anhydrous K2CO3 (10 mmol) is added, and the mixture is refluxed for 8–12 hours.

    • The product is filtered, concentrated, and purified via column chromatography (ethyl acetate/hexane, 1:3) (Yield: 65–72%).

Characterization Data :

  • 1H NMR (DMSO-d6) : δ 10.25 (s, 1H, NH), 7.80–7.40 (m, 4H, Ar-H), 7.35 (d, J = 8.2 Hz, 2H, p-tolyl), 7.15 (d, J = 8.2 Hz, 2H, p-tolyl), 4.10 (s, 2H, SCH2), 2.30 (s, 3H, CH3).

  • 13C NMR (DMSO-d6) : δ 169.5 (C=O), 154.2 (triazole-C), 138.5 (p-tolyl-C), 132.0–121.5 (Ar-C), 35.8 (SCH2), 21.0 (CH3).

  • HRMS : m/z Calculated for C17H15BrN4OS: 423.02; Found: 423.03.

Alternative Synthetic Routes

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :

While CuAAC is widely used for 1,2,3-triazoles, its applicability to 1,2,4-triazoles is limited. However, modified protocols using Cu(I) catalysts have been explored for regioselective triazole formation.

One-Pot Thioether-Acetamide Coupling :

A streamlined approach involves in situ generation of the thiolate anion (using NaH in DMF) and subsequent reaction with chloroacetamide derivatives, reducing purification steps (Yield: 60–68%).

Optimization and Challenges

Parameter Optimal Condition Impact on Yield
Base K2CO3 in acetoneMaximizes thiolate nucleophilicity
Solvent Dry acetone or DMFEnhances solubility of intermediates
Reaction Time 8–12 hoursEnsures complete substitution
Temperature Reflux (60–80°C)Accelerates reaction kinetics

Key Challenges :

  • Oxidation of Thiol : Requires inert atmosphere (N2/Ar) to prevent disulfide formation.

  • Regioselectivity : Ensuring 1,2,4-triazole formation over other isomers demands precise control of cyclization conditions.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time (h)
Stepwise Synthesis 65–72>9520–24
One-Pot Coupling 60–6890–9312–16

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial activity. The synthesized compound has been evaluated against various bacterial strains and fungi. In vitro studies typically employ methods like the agar diffusion method or broth microdilution to assess the antimicrobial efficacy. Results have shown promising activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of 2-((3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide have been investigated through cell viability assays against different cancer cell lines. For example, studies have utilized the Sulforhodamine B assay to evaluate the compound's effectiveness against estrogen receptor-positive breast cancer cells (MCF7). The findings suggest that this compound may inhibit cell proliferation effectively, making it a candidate for further development in cancer therapy .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 2-((3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide with various biological targets. These studies often reveal interactions at the molecular level that could explain the observed biological activities. For instance, docking simulations suggest that this compound can effectively bind to active sites of enzymes involved in cancer progression and inflammation .

Case Studies

Several case studies highlight the applications of this compound:

  • Antimicrobial Efficacy : A study evaluated a series of triazole derivatives for their antimicrobial properties. The results indicated that compounds similar to 2-((3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide exhibited substantial activity against resistant strains of bacteria .
  • Cancer Cell Line Studies : In a comparative study involving various triazole derivatives, 2-((3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide showed notable cytotoxic effects on MCF7 cells when subjected to different concentrations over time .
  • In Silico Studies : Computational analyses have provided insights into how structural modifications can enhance biological activity. The predictive modeling suggests that slight alterations in the chemical structure could lead to improved binding affinities for specific therapeutic targets .

Mechanism of Action

The mechanism of action of 2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby disrupting biological pathways. The triazole ring and bromophenyl group are likely key functional groups involved in its interaction with molecular targets.

Comparison with Similar Compounds

2-[[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

  • Key Differences :
    • Replaces the 3-bromophenyl group with a 4-bromophenyl moiety.
    • Incorporates a pyridinyl group at the triazole’s 5-position and a trifluoromethyl-chlorophenyl group on the acetamide.
  • Impact: The 4-bromophenyl substitution may alter steric interactions compared to the 3-bromo isomer in the target compound.

N'-(3-Bromo-4-fluorobenzylidene)-2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide (5p)

  • Key Differences :
    • Substitutes the acetamide with a hydrazide group.
    • Features a 3-bromo-4-fluorobenzylidene moiety and a thiophenemethyl group.
  • Dual halogenation (Br, F) may improve electronic effects but reduce solubility compared to the mono-bromo target compound .

Analogues with Heterocyclic Modifications

N'-((5-Nitrofuran-2-yl)methylene)-2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide (5s)

  • Key Differences :
    • Replaces the p-tolyl group with a nitrofuran-derived hydrazide.
  • Impact :
    • The nitro group introduces strong electron-withdrawing effects, which could enhance reactivity or antibacterial activity.
    • However, nitrofurans are associated with toxicity risks, limiting therapeutic utility compared to the acetamide-based target compound .

2-[[5-(5-Bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

  • Key Differences: Introduces a hydroxyl group on the bromophenyl ring and a cyano-tetrahydrobenzothiophene moiety.
  • Impact: The hydroxyl group improves solubility but may reduce metabolic stability.

Melting Points and Solubility

Compound Melting Point (°C) Notable Substituents
Target Compound Not Reported 3-Bromophenyl, p-tolyl
5p 148–150 3-Bromo-4-fluorobenzylidene
5s 158–160 5-Nitrofuran
2-{[4-amino-5-(3-methylphenyl)...} Not Reported Amino, 5-chloro-2-methylphenyl
  • The higher melting point of 5s (158–160°C) vs. 5p (148–150°C) suggests stronger intermolecular forces due to nitro group polarity .

Elemental Analysis

Compound C% H% N% S%
5p 42.36 2.86 15.44 14.09
5q 50.29 3.91 23.48 17.92
5r 46.31 3.61 19.29 26.49
  • Higher sulfur content in 5r (26.49%) correlates with dual thiophene and thioether groups, increasing hydrophobicity .

Biological Activity

The compound 2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its synthesis, cytotoxicity, antibacterial properties, and structure-activity relationships.

Synthesis

The synthesis of triazole derivatives often involves various pathways that can significantly influence their biological activity. The compound can be synthesized through nucleophilic substitution reactions involving thioether formation and acetamide coupling. The methods generally yield high purity and structural integrity, which are crucial for biological evaluations.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of triazole derivatives on various cancer cell lines. In vitro assays demonstrated that compounds with similar structures exhibited moderate to significant cytotoxicity against human promyelocytic leukemia (HL-60) cells. For instance, triazole derivatives showed IC50 values ranging from 9.7 to 27.5 µM against HL-60 cells, indicating potential as anticancer agents . While specific data on the bromophenyl-substituted triazole compound is limited, its structural similarities suggest comparable activity.

Antibacterial Activity

The antibacterial activity of triazole derivatives has been a focal point in recent research. Compounds with the 1H-1,2,4-triazole core have shown promising results against various bacterial strains. For example, some derivatives demonstrated moderate efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . However, the specific antibacterial potency of 2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide remains to be thoroughly investigated.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of triazole derivatives. Modifications at various positions on the triazole ring and substituents on the phenyl groups can enhance or reduce activity. For instance:

  • Bromine Substituent : The presence of bromine in the para position has been linked to increased lipophilicity and improved interaction with biological targets.
  • Thioether Linkage : The thioether group may enhance the compound's ability to interact with enzymes or receptors involved in disease processes.

Table 1 summarizes key findings related to the biological activities of similar triazole compounds:

Compound StructureActivity TypeIC50/Minimum Inhibitory Concentration (MIC)Reference
Triazole Derivative ACytotoxicity9.7 µM (HL-60)
Triazole Derivative BAntibacterialMIC 3.12 µg/mL (S. aureus)
Triazole Derivative CAnticancerIC50 27.5 µM (various cancer lines)

Case Studies

Several case studies highlight the effectiveness of triazole derivatives in clinical settings:

  • Cytotoxic Effects : A study demonstrated that a series of triazole compounds exhibited significant cytotoxic effects in vitro against multiple cancer cell lines, suggesting their potential as chemotherapeutic agents.
  • Antibacterial Efficacy : Another investigation into triazole-based compounds revealed their ability to inhibit bacterial growth effectively, warranting further exploration for development into new antibiotics.

Q & A

Interpreting conflicting NMR data for tautomeric triazoles :

  • VT-NMR (Variable Temperature): Analyze 1H shifts between 25–100°C to detect tautomer equilibria (e.g., 1H- vs. 4H-triazole forms).
  • 15N-labeling : Resolve ambiguous couplings in HMBC spectra .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.